Stereochemical Identity Verification: Specific Rotation Differentiates H-D-Leu-OBzl.TosOH from L-Enantiomer
H-D-Leu-OBzl.TosOH exhibits a specific optical rotation of -5° (C=2, DMF) [1], which is opposite in sign and magnitude to the L-enantiomer H-Leu-OBzl.TosOH, which displays a specific rotation of approximately +5° under identical conditions. This 10° absolute difference provides a definitive analytical marker for confirming stereochemical identity and detecting enantiomeric contamination.
| Evidence Dimension | Specific optical rotation [α]D (enantiomeric identity) |
|---|---|
| Target Compound Data | -5° (C=2, DMF) |
| Comparator Or Baseline | H-Leu-OBzl.TosOH: +5° (C=2, DMF) |
| Quantified Difference | 10° absolute difference; opposite optical rotation sign |
| Conditions | C=2 g/100 mL in DMF, 20°C, sodium D-line |
Why This Matters
This quantifiable stereochemical parameter enables unambiguous identity confirmation upon receipt, preventing costly synthetic failures arising from inadvertent use of the incorrect enantiomer.
- [1] TCI Chemicals. D-Leucine Benzyl Ester p-Toluenesulfonate Specifications. Specific Rotation: -5° (C=2, DMF). Product Number: L0194. View Source
